5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

5-Bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide (CAS 923184-48-9) is a synthetic, small-molecule spirocyclic benzamide derivative characterized by a 1,4-dioxaspiro[4.5]decane scaffold linked via a methylene bridge to a benzamide core bearing bromine at the 5-position and chlorine at the 2-position. With a molecular formula of C16H19BrClNO3 and a molecular weight of 388.69 g/mol, this compound is currently cataloged as a research chemical with a purity of ≥95%.

Molecular Formula C16H19BrClNO3
Molecular Weight 388.69
CAS No. 923184-48-9
Cat. No. B2725784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide
CAS923184-48-9
Molecular FormulaC16H19BrClNO3
Molecular Weight388.69
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C16H19BrClNO3/c17-11-4-5-14(18)13(8-11)15(20)19-9-12-10-21-16(22-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,19,20)
InChIKeySIPMUJYDEDCYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide (CAS 923184-48-9): A Dual-Halogenated Spirocyclic Benzamide Building Block


5-Bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide (CAS 923184-48-9) is a synthetic, small-molecule spirocyclic benzamide derivative characterized by a 1,4-dioxaspiro[4.5]decane scaffold linked via a methylene bridge to a benzamide core bearing bromine at the 5-position and chlorine at the 2-position . With a molecular formula of C16H19BrClNO3 and a molecular weight of 388.69 g/mol, this compound is currently cataloged as a research chemical with a purity of ≥95% . Its structural framework places it within a class of spirocyclic amides explored for their potential in drug discovery, where the conformational rigidity imparted by the spiro system is often leveraged for target binding .

Why Generic Substitution Fails for 5-Bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide: The Criticality of Halogen Positioning and Spiro Scaffold


The 5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide scaffold cannot be generically substituted by other in-class spiro-benzamides because minor alterations in the halogen substitution pattern or the spiro ring size fundamentally alter the molecule's physicochemical and, predictably, its target-binding properties . For example, shifting the single bromine from the 5-position to the 3-position yields 3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide , a regioisomer with a different molecular electronic surface that would be expected to exhibit divergent affinity in any biological screen. This dependency of function on precise halogen topology, rather than a general class effect, makes experimental validation of the specific 5-bromo-2-chloro derivative mandatory for any reproducible scientific study .

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide Against Closest Structural Analogs


Dual Halogenation vs. Mono-Halogenated Analogs: Molecular Weight and logP Differentiation

The target compound's most immediate differentiation from close analogs is its dual halogenation (5-bromo and 2-chloro) on the benzamide ring, versus the mono-substituted versions like 4-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide [1] or 3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide . This results in a significantly higher molecular weight (388.69 g/mol) compared to the 4-chloro analog (estimated ~309 g/mol) and the 3-bromo analog (estimated ~354 g/mol), directly impacting drug-likeness and permeability parameters .

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Spiro Ring Size Comparison: [4.5]decane vs. [4.4]nonane Scaffold

The target compound contains a 1,4-dioxaspiro[4.5]decane scaffold, whereas a closely related analog, N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide , utilizes a smaller [4.4]nonane spiro system. The [4.5]decane system provides a larger cyclohexane ring that results in different spatial orientation of the benzamide moiety relative to the spiro oxygen atoms, potentially leading to distinct 3D pharmacophore geometries .

Medicinal Chemistry Spiro Compounds Conformational Analysis

Dual Halogen Substitution Pattern vs. Trifluoromethyl Analog: Electronic and Steric Differentiation

In contrast to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide , which incorporates a strongly electron-withdrawing CF3 group, the target compound's 5-bromo and 2-chloro substitutions offer a distinct electronic profile with a combination of inductive electron withdrawal and potential halogen-bond donor capabilities from bromine . This difference in electronic character can significantly influence target engagement selectivity in biological assays where halogen bonding is a recognition determinant.

Drug Discovery Physicochemical Properties Halogen Bonding

Key Research Application Scenarios for 5-Bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide Based on Differential Evidence


Halogen-Bonding Probe in Structure-Based Drug Design

The 5-bromo substituent on the benzamide ring serves as a potential halogen-bond donor. Combined with the rigid spiro[4.5]decane scaffold, this compound is suitable as a probe for crystallographic or biophysical studies to map halogen-bonding hotspots in target proteins, differentiating it from CF3- or mono-halogenated analogs .

Regioisomeric Selectivity Profiling in Bromodomain or Kinase Assays

The dual halogenation (5-Br, 2-Cl) creates a unique regioisomeric surface. This compound can serve as a specific chemotype for selectivity profiling against bromodomain proteins (e.g., BRD2/BRD4) where distinct halogen patterns are known to influence binding, offering a differentiated scaffold from 3-bromo or 4-chloro regioisomers .

Conformational Rigidity Comparison: [4.5]decane vs. [4.4]nonane Spiro Systems

The 1,4-dioxaspiro[4.5]decane ring provides a distinct conformational profile compared to the smaller [4.4]nonane analog. This compound is ideal for studies investigating the impact of spiro ring size on target binding kinetics and residence time, leveraging the larger cyclohexane ring's influence on scaffold geometry .

Metabolic Stability Assessment of Dual-Halogenated Benzamides

The specific combination of bromine and chlorine on the benzamide ring may influence metabolic stability differently than mono-halogenated or CF3-substituted analogs. This compound can be used in comparative in vitro microsomal stability assays to evaluate the effect of dual halogenation on oxidative metabolism, guiding lead optimization programs .

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